3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. Characterized by the presence of bromine, chlorine, and cyclopropyl groups, it has the molecular formula and a molecular weight of approximately 272.53 g/mol. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structural features and potential biological activities.
The synthesis of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine typically involves the following steps:
The molecular structure of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine features a bicyclic system with a cyclopropyl group attached to the imidazo ring. The presence of halogens (bromine and chlorine) significantly influences its reactivity and biological activity.
C1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve desired transformations while maintaining structural integrity.
The mechanism of action for 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves its interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, leading to alterations in cellular pathways and biological processes. The exact mechanism depends on the application but often involves binding to active sites of proteins, thereby affecting their function .
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine has several significant applications:
The unique properties of this compound make it valuable for ongoing research aimed at drug discovery and material innovation.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7